N-Allyl-2-amino-3-phenylpropanamide hydrochloride
Overview
Description
“N-Allyl-2-amino-3-phenylpropanamide hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O . It is a specialized compound and is not widely available, with a few suppliers offering it for research purposes .
Molecular Structure Analysis
The InChI code for a related compound, “(2R)-2-amino-3-phenylpropanamide”, is 1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m1/s1 . This might provide some insight into the structure of “N-Allyl-2-amino-3-phenylpropanamide hydrochloride”.Scientific Research Applications
Synthesis and Chemical Characterization
Convenient One-Pot Synthesis : Enantiopure derivatives of N-Allyl-2-amino-3-phenylpropanamide hydrochloride have been synthesized through a convenient one-pot process. This synthesis involves a key step of amide formation with simultaneous protection and activation (Li, Shang, Cheng, & Zhao, 2013).
Cyclopolymerization Studies : Electron spin resonance studies on related compounds provide insights into the mechanism of cyclopolymerization and the reactivities of double bonds, essential for understanding the chemical behavior of N-Allyl-2-amino-3-phenylpropanamide hydrochloride and similar compounds (Kodaira & Mae, 1992).
Applications in Biochemistry and Pharmacology
Pharmacophoric Design for Anticancer Agents : Research on functionalized amino acid derivatives, including structures similar to N-Allyl-2-amino-3-phenylpropanamide hydrochloride, has led to the development of potential anticancer agents (Kumar et al., 2009).
Enamide Synthesis : Catalytic isomerization of N-allyl amides, closely related to N-Allyl-2-amino-3-phenylpropanamide hydrochloride, provides a pathway for synthesizing geometrically defined enamides. This method is significant for incorporating nitrogen functionality in asymmetric syntheses (Trost, Cregg, & Quach, 2017).
Advanced Material Science
- Copolymer Synthesis and Evaluation : Studies on copolymerization involving similar compounds have led to the development of water-soluble copolymers with improved physical properties, such as temperature-tolerance and salt-resistance. These copolymers have applications in enhanced oil recovery (Liu et al., 2013).
Analytical and Diagnostic Techniques
- Pathogenic Bacteria Detection : The generation of volatile organic compounds through enzymatic reactions involving similar compounds has been proposed as a novel method for detecting pathogenic bacteria. This approach is simple, low-cost, and effective for rapid diagnostics (Tait et al., 2015).
properties
IUPAC Name |
2-amino-3-phenyl-N-prop-2-enylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-2-8-14-12(15)11(13)9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9,13H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZXQSPUDDHZDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-2-amino-3-phenylpropanamide hydrochloride | |
CAS RN |
1236261-01-0 | |
Record name | Benzenepropanamide, α-amino-N-2-propen-1-yl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236261-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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